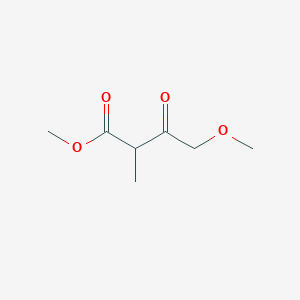

Methyl 4-methoxy-2-methylacetoacetate

CAS No.:

Cat. No.: VC13958767

Molecular Formula: C7H12O4

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12O4 |

|---|---|

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | methyl 4-methoxy-2-methyl-3-oxobutanoate |

| Standard InChI | InChI=1S/C7H12O4/c1-5(7(9)11-3)6(8)4-10-2/h5H,4H2,1-3H3 |

| Standard InChI Key | OQJGCIUEWBVLGC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)COC)C(=O)OC |

Introduction

Chemical Structure and Identification

Methyl 4-methoxy-2-methylacetoacetate features a branched ester structure with functional groups that enhance its reactivity in condensation and cyclization reactions. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂O₄ |

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | methyl 4-methoxy-2-methyl-3-oxobutanoate |

| CAS Registry Number | 11084163 (PubChem) |

| InChI Key | OQJGCIUEWBVLGC-UHFFFAOYSA-N |

| SMILES | CC(C(=O)COC)C(=O)OC |

The compound’s structure includes a methoxy group at position 4, a methyl group at position 2, and a reactive β-keto ester moiety at position 3. This configuration facilitates participation in multicomponent reactions, such as the Biginelli cyclocondensation, to generate heterocyclic scaffolds .

Synthesis Methods

Reaction Pathways

The synthesis of methyl 4-methoxy-2-methylacetoacetate builds on methodologies developed for its parent compound, methyl 4-methoxyacetoacetate . A representative approach involves:

-

Alkylation of Methyl 4-Chloroacetoacetate:

-

Step 1: React methyl 4-chloroacetoacetate with methanol in the presence of sodium hydride (NaH) and potassium methoxide (KOCH₃) in tetrahydrofuran (THF) at 15–25°C .

-

Step 2: Introduce a methyl group at position 2 via alkylation using methyl iodide (CH₃I) or dimethyl sulfate under basic conditions.

-

Step 3: Quench the reaction with hydrochloric acid (HCl), adjust pH to 3–5, and isolate the product via filtration and solvent evaporation .

-

-

Purification:

Optimization Considerations

-

Temperature Control: Reactions conducted at 20–25°C minimize side reactions and improve yield .

-

Solvent Selection: THF enhances reaction homogeneity, while inert gas purging prevents oxidation .

-

Catalyst Efficiency: Sodium hydride and potassium methoxide act as dual bases, facilitating deprotonation and nucleophilic substitution .

Physicochemical Properties

Extrapolated from structurally related β-keto esters :

| Property | Value | Method |

|---|---|---|

| Boiling Point | ~95–100°C (8.5 mmHg, estimated) | Distillation |

| Density | 1.12–1.14 g/mL (25°C, estimated) | Pycnometry |

| Refractive Index | nₐ²⁵ = 1.42–1.44 | Abbe Refractometer |

| Solubility | Miscible in THF, ethyl acetate | Empirical Testing |

The additional methyl group at position 2 marginally increases steric bulk compared to methyl 4-methoxyacetoacetate, potentially reducing solubility in polar solvents.

Reactivity and Functionalization

Keto-Enol Tautomerism

The β-keto ester moiety exists in equilibrium between keto and enol forms, with the enol form predominating in acidic conditions. This tautomerism enables:

-

Chelation with Metal Ions: Enhances catalytic activity in asymmetric syntheses.

-

Condensation Reactions: Forms enolate intermediates for C–C bond formation .

Applications in Heterocyclic Synthesis

-

Biginelli Reaction: Reacts with aldehydes and (thio)ureas to yield dihydropyrimidine derivatives, which are pharmacologically active .

-

Knorr Pyrrole Synthesis: Participates in cyclocondensation with α-amino ketones to form pyrrole rings.

Industrial and Research Applications

Pharmaceutical Intermediates

-

Antiviral Agents: Serves as a precursor in synthesizing dolutegravir intermediates .

-

Anticancer Scaffolds: Functionalized to produce kinase inhibitors via Pd-catalyzed cross-coupling.

Agrochemicals

-

Herbicide Synthesis: Reacts with chlorophenols to form aryloxyacetoacetates, which are hydrolyzed to herbicidal acids.

Materials Science

-

Coordination Polymers: The keto group coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) to form metal-organic frameworks (MOFs).

Future Research Directions

-

Green Synthesis: Explore biocatalytic routes using lipases or esterases to reduce reliance on harsh bases.

-

Structure-Activity Relationships: Optimize the methyl group’s position to enhance drug bioavailability.

-

Scale-Up Challenges: Address solvent recovery and waste minimization in industrial production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume